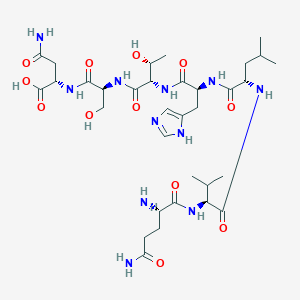
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
科学的研究の応用
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine has several scientific research applications:
Chemistry: Studied for its chemical properties and potential modifications.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Used in the development of peptide-based drugs and biotechnological applications.
作用機序
The mechanism of action of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine involves its interaction with specific molecular targets and pathways. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
類似化合物との比較
Similar Compounds
Semaglutide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes.
Liraglutide: Another GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
特性
CAS番号 |
762294-07-5 |
|---|---|
分子式 |
C33H55N11O12 |
分子量 |
797.9 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H55N11O12/c1-14(2)8-19(40-31(53)25(15(3)4)43-27(49)18(34)6-7-23(35)47)28(50)39-20(9-17-11-37-13-38-17)29(51)44-26(16(5)46)32(54)42-22(12-45)30(52)41-21(33(55)56)10-24(36)48/h11,13-16,18-22,25-26,45-46H,6-10,12,34H2,1-5H3,(H2,35,47)(H2,36,48)(H,37,38)(H,39,50)(H,40,53)(H,41,52)(H,42,54)(H,43,49)(H,44,51)(H,55,56)/t16-,18+,19+,20+,21+,22+,25+,26+/m1/s1 |
InChIキー |
NICOCLGIYJBCNE-HQPXYMTMSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


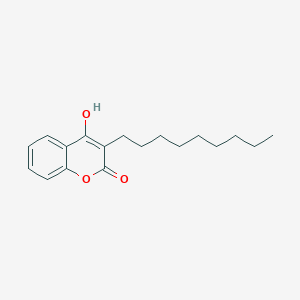
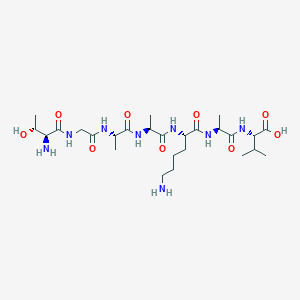
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

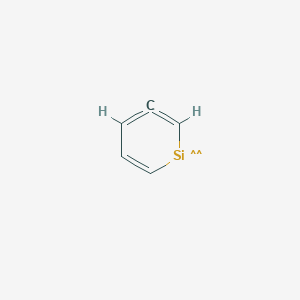
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
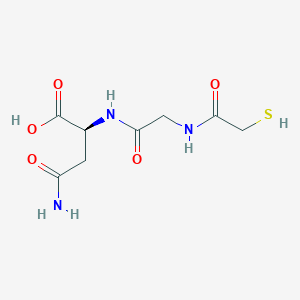
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
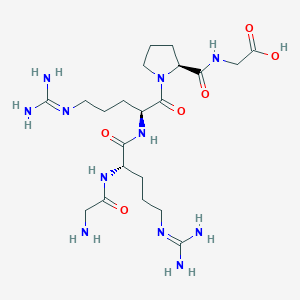
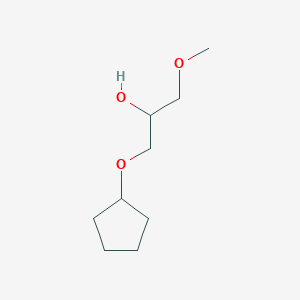
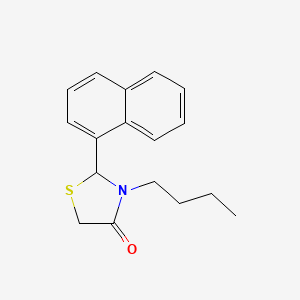
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
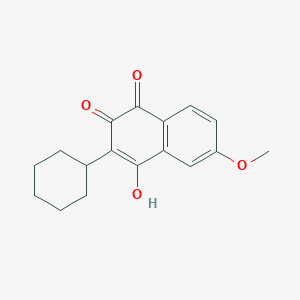
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
